molecular formula C29H37NO5 B10754773 2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)- CAS No. 69804-24-6

2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-

Cat. No.: B10754773
CAS No.: 69804-24-6
M. Wt: 479.6 g/mol
InChI Key: GBOGMAARMMDZGR-LFKALUBKSA-N
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Description

Cytochalasin B is a cell-permeable mycotoxin derived from fungi, specifically from the genus Drechslera dematioidea . The compound is known for its ability to disrupt actin filament formation, which plays a crucial role in various cellular processes. Due to its unique properties, Cytochalasin B has become an essential tool in cytological research and has various applications in biology, medicine, and industry.

Properties

Key on ui mechanism of action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS;  THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS.
THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM.
THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY.
For more Mechanism of Action (Complete) data for CYTOCHALASIN B (14 total), please visit the HSDB record page.

CAS No.

69804-24-6

Molecular Formula

C29H37NO5

Molecular Weight

479.6 g/mol

IUPAC Name

(4E,12E)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+

InChI Key

GBOGMAARMMDZGR-LFKALUBKSA-N

Isomeric SMILES

CC1CCCC(/C=C/C(=O)OC23C(/C=C/C1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Color/Form

FELTED NEEDLES FROM ACETONE

melting_point

218-221 °C

physical_description

Solid;  [Merck Index] White crystalline solid;  [MSDSonline]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Cytochalasin B can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of Cytochalasin B, and substituted analogs with various functional groups .

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